Alteichin
Overview
Description
Alteichin is a novel phytotoxin isolated from the phytopathogenic fungus Alternaria eichorniae, which is known to attack water hyacinth, an economically significant aquatic weed . The structure of this compound was deduced by X-ray crystallographic analysis and is identified as a doubly hydrated form of 4,9-dihydroxy perylene-3,10-quinone .
Preparation Methods
Alteichin is typically isolated from liquid cultures of Alternaria eichorniae. The fungus is grown in modified Czapek-Dox liquid medium and incubated at 25±1°C on a gyratory shaker at 200 rpm . The isolation process involves a single-step dehydration of this compound to anhydrothis compound, which can be catalyzed both by acid and by a crude enzyme preparation from water hyacinth
Chemical Reactions Analysis
Alteichin undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acid catalysts, crude enzyme preparations, and specific buffer solutions. Major products formed from these reactions include anhydrothis compound and other reduced or oxidized derivatives.
Scientific Research Applications
Alteichin has several scientific research applications, including:
Biological Control: As a phytotoxin, this compound is studied for its potential use in biological control of water hyacinth.
Cancer Research: This compound inhibits telomerase activity with an IC50 value of 30 µM, making it a promising target for cancer therapy.
Herbicide Development: This compound and other phytotoxins from Alternaria species are explored for their potential as natural herbicides.
Mechanism of Action
Alteichin exerts its effects through several mechanisms:
Telomerase Inhibition: This compound inhibits telomerase activity, which is a promising target for cancer therapy.
Electron Trap: Once converted to the quinone form, this compound could function as an electron trap, an alkylating agent, or an intercalator.
Structural Changes in Plant Membranes: This compound may act directly on some site in the plant cell, causing structural changes in plant membranes.
Comparison with Similar Compounds
Alteichin is compared with other similar compounds, such as:
Altertoxin I and II: These are related compounds produced by Alternaria species.
Stemphyltoxin III: Another related compound with a perylene quinone structure, which undergoes similar biotransformation reactions.
Properties
IUPAC Name |
(1S,12aR,12bS)-1,4,9,12a-tetrahydroxy-2,12b-dihydro-1H-perylene-3,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c21-10-3-1-8-9-2-4-11(22)17-12(23)5-6-20(26,18(9)17)19-14(25)7-13(24)16(10)15(8)19/h1-6,14,19,21-22,25-26H,7H2/t14-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOHOIPTYJIUCH-KPOBHBOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C3=C(C=CC(=C3C1=O)O)C4=C5C2(C=CC(=O)C5=C(C=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2C3=C(C=CC(=C3C1=O)O)C4=C5[C@]2(C=CC(=O)C5=C(C=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237401 | |
Record name | Alteichin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88899-62-1 | |
Record name | Alterperylenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88899-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alteichin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088899621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alteichin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALTERPERYLENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRK18WHV7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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